What are the properties of 5-(Chloromethyl)pyrazine-2-carbonitrile?
What are the properties of 5-(Chloromethyl)pyrazine-2-carbonitrile?
An In-Depth Technical Guide to 5-(Chloromethyl)pyrazine-2-carbonitrile: Properties, Synthesis, and Applications
Introduction
5-(Chloromethyl)pyrazine-2-carbonitrile is a heterocyclic aromatic compound featuring a pyrazine core substituted with a reactive chloromethyl group and a cyano (nitrile) group. This specific arrangement of functional groups makes it a highly valuable and versatile building block in modern organic synthesis. The electron-deficient nature of the pyrazine ring, combined with the electrophilic character of the chloromethyl group, provides multiple avenues for chemical modification.
This guide, intended for researchers and professionals in drug development and chemical synthesis, offers a comprehensive overview of the properties, spectral characteristics, reactivity, and applications of 5-(Chloromethyl)pyrazine-2-carbonitrile. As a key intermediate, its utility spans the synthesis of complex molecules for pharmaceuticals, particularly those targeting central nervous system (CNS) disorders, and the development of novel agrochemicals.[1] The insights provided herein aim to facilitate its effective use in research and development settings.
Chemical and Physical Properties
The fundamental properties of 5-(Chloromethyl)pyrazine-2-carbonitrile are summarized below. This data is critical for reaction planning, safety assessment, and purification.
| Property | Value | Reference |
| CAS Number | 1211526-07-6 | [1][2][3] |
| Molecular Formula | C₆H₄ClN₃ | [1][2][3] |
| Molecular Weight | 153.57 g/mol | [1][2][3] |
| Appearance | Solid (literature suggests) | [4] |
| Melting Point | 50 - 56 °C (122 - 133 °F) | [4] |
| Boiling Point | 301 °C at 760 mmHg | [1][3] |
| Density | 1.35 g/cm³ | [1][3] |
| Flash Point | 136 °C | [3] |
| pKa (predicted) | -3.26 | [3] |
Structural and Spectral Analysis
The structural characterization of 5-(Chloromethyl)pyrazine-2-carbonitrile is fundamental to confirming its identity and purity. Below is its chemical structure and an overview of its expected spectral features.
Caption: Chemical structure of 5-(Chloromethyl)pyrazine-2-carbonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific spectra are not publicly available, the expected NMR signals can be predicted based on the structure.
-
¹H NMR:
-
Aromatic Protons: Two distinct signals in the aromatic region (typically δ 8.5-9.5 ppm) are expected for the two protons on the pyrazine ring. They would likely appear as singlets or narrow doublets depending on the coupling constant.
-
Methylene Protons (-CH₂Cl): A sharp singlet would be expected in the δ 4.5-5.0 ppm range. The downfield shift is due to the deshielding effect of the adjacent chlorine atom and the pyrazine ring.
-
-
¹³C NMR:
-
Aromatic Carbons: Four signals are expected for the pyrazine ring carbons. The carbons bonded to nitrogen (C2, C3, C5, C6) will be significantly downfield. The carbon bearing the nitrile group (C2) would be distinct from the one bearing the chloromethyl group (C5).
-
Nitrile Carbon (-CN): A signal in the δ 115-120 ppm range is characteristic of a nitrile carbon.
-
Methylene Carbon (-CH₂Cl): A signal around δ 40-50 ppm is expected for the chloromethyl carbon.
-
Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak (M⁺) at m/z 153. A characteristic isotopic pattern for one chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak) would be observed at m/z 155, confirming the presence of chlorine.[2] Common fragmentation patterns would likely involve the loss of Cl (m/z 118) and the entire chloromethyl group (-CH₂Cl).
Synthesis and Reactivity
Plausible Synthetic Pathway
Caption: Plausible synthetic workflow via free-radical chlorination.
This pathway leverages a standard free-radical halogenation of the benzylic-like methyl group. The pyrazine ring activates the methyl group, making it susceptible to radical abstraction, which is then followed by chlorination with a source like NCS. This method is widely used due to its efficiency in installing a reactive handle onto an aromatic system.
Core Reactivity
The synthetic utility of this compound stems from the distinct reactivity of its functional groups.
-
The Chloromethyl Group (-CH₂Cl): This is the most reactive site on the molecule for synthetic transformations. It is a potent electrophile and an excellent leaving group, making it ideal for nucleophilic substitution reactions (Sₙ2) . It can react with a wide array of nucleophiles (e.g., amines, alcohols, thiols, cyanides, carbanions) to introduce diverse functionalities. This reactivity is central to its role in building more complex molecular scaffolds.[1]
-
The Nitrile Group (-CN): The nitrile group is stable under many conditions but can be transformed when desired. It can undergo:
-
Hydrolysis: Conversion to a carboxylic acid or an amide, which are key functional groups in many active pharmaceutical ingredients (APIs).
-
Reduction: Transformation into a primary amine (-CH₂NH₂), providing a different point for further derivatization.
-
Cyclization Reactions: Participation in the formation of other heterocyclic rings.
-
-
The Pyrazine Ring: The pyrazine ring itself is electron-deficient due to the two nitrogen atoms. This generally makes it resistant to electrophilic aromatic substitution but susceptible to nucleophilic aromatic substitution, especially if further activating groups are present. The nitrogen atoms can also act as hydrogen bond acceptors, a crucial feature for molecular recognition in biological systems.[5]
Caption: Dominant reactivity pathway: Nucleophilic substitution.
Applications in Research and Development
The pyrazine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[5][6][7] 5-(Chloromethyl)pyrazine-2-carbonitrile serves as a critical starting point for harnessing the potential of this core.
-
Pharmaceutical Synthesis: Its primary application is as a key intermediate in the synthesis of novel pharmaceutical agents. Research indicates its use in the development of drugs targeting central nervous system disorders, with potential for creating compounds with antipsychotic and antidepressant properties.[1] The ability to easily append different molecular fragments via the chloromethyl group allows for the rapid generation of compound libraries for screening and lead optimization.
-
Agrochemical Research: The pyrazine moiety is also present in some pesticides and herbicides. This compound is utilized in research to create new agrochemicals, where the goal is to develop molecules with high efficacy and improved safety profiles.[1]
-
Organic and Materials Science: Beyond life sciences, the compound's reactivity makes it valuable in general organic synthesis for constructing complex heterocyclic systems.[1] Pyrazine-containing molecules are also explored in materials science for their electronic properties, with applications in polymers and light-responsive materials.[6]
Safety, Handling, and Storage
Due to its reactive nature and potential hazards, proper handling of 5-(Chloromethyl)pyrazine-2-carbonitrile is essential.
Hazard Identification
-
Classification: The substance is classified as a Flammable Solid, Category 1.[4]
-
Primary Hazards:
-
Flammability: Poses a fire hazard. Keep away from heat, sparks, open flames, and hot surfaces.[4]
-
Toxicity: The chemical, physical, and toxicological properties have not been thoroughly investigated.[4] Based on analogous structures (e.g., pyrazinecarbonitrile), it may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[8][9]
-
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated place, preferably within a chemical fume hood, to avoid formation and inhalation of dust or vapors.[10]
-
Personal Protective Equipment:
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8][9]
Experimental Protocol: Nucleophilic Substitution with a Primary Amine
This section provides a representative, self-validating protocol for a common synthetic application of the title compound.
Objective: To synthesize N-((5-cyanopyrazin-2-yl)methyl)aniline from 5-(Chloromethyl)pyrazine-2-carbonitrile and aniline.
Materials:
-
5-(Chloromethyl)pyrazine-2-carbonitrile (1.0 eq)
-
Aniline (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-(Chloromethyl)pyrazine-2-carbonitrile (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask until the starting material is suspended (approx. 0.1 M concentration).
-
Reagent Addition: Add aniline (1.1 eq) to the stirring suspension at room temperature.
-
Causality Insight: Aniline acts as the nucleophile. K₂CO₃ is a mild base used to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. Acetonitrile is a suitable polar aprotic solvent for Sₙ2 reactions.
-
-
Reaction Execution: Heat the mixture to reflux (approx. 82 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Workup: a. Cool the reaction mixture to room temperature. b. Filter the solid K₂CO₃ and rinse with a small amount of ethyl acetate. c. Concentrate the filtrate under reduced pressure to remove the solvent. d. Dissolve the residue in ethyl acetate and transfer to a separatory funnel. e. Wash the organic layer sequentially with deionized water (2x) and brine (1x).
-
Self-Validation: The water wash removes residual K₂CO₃ and other inorganic salts. The brine wash helps to break any emulsions and further dry the organic layer.
-
-
Purification: a. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). b. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. c. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-((5-cyanopyrazin-2-yl)methyl)aniline.
-
Characterization: Confirm the structure and purity of the final product using NMR, MS, and IR spectroscopy.
References
- Sunway Pharm Ltd. (n.d.). 5-(Chloromethyl)-2-pyrazinecarbonitrile - CAS:1211526-07-6. Retrieved from Sunway Pharm Ltd.
- MySkinRecipes. (n.d.). 5-(Chloromethyl)pyrazine-2-carbonitrile.
- ChemicalBook. (n.d.). 5-(Chloromethyl)-2-pyrazinecarbonitrile | 1211526-07-6.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- Life Chemicals. (2019, November 19). Advanced Functionalized Pyrazines for Applications in Drug Discovery and Materials Science.
- Thermo Fisher Scientific. (2011, January 10). SAFETY DATA SHEET - Pyrazinecarbonitrile.
- ChemicalBook. (2023, July 8). Chemical Safety Data Sheet MSDS / SDS - Pyrazine, 2-[5-(chloromethyl)-....
- Fisher Scientific. (2011, January 10). SAFETY DATA SHEET - Pyrazinecarbonitrile.
- Russo, D. A., & Johnson, J. A. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112.
- PharmaBlock. (n.d.). Pyrazines in Drug Discovery.
- Zhang, M., et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Frontiers in Chemistry.
- Xu, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 7440. hhNBLOS)
Sources
- 1. 5-(Chloromethyl)pyrazine-2-carbonitrile [myskinrecipes.com]
- 2. 5-(Chloromethyl)-2-pyrazinecarbonitrile - CAS:1211526-07-6 - Sunway Pharm Ltd [3wpharm.com]
- 3. 5-(Chloromethyl)-2-pyrazinecarbonitrile | 1211526-07-6 [amp.chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. lifechemicals.com [lifechemicals.com]
- 7. mdpi.com [mdpi.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
